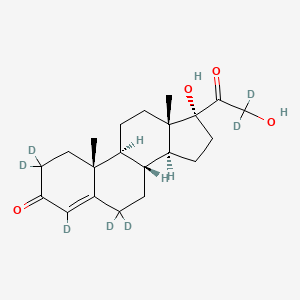
11-Deoxy Cortisol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Deoxy Cortisol-d7, also known as 17α,21-Dihydroxy-4-pregnene-3,20-dione-d7, is a deuterated form of 11-Deoxycortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a glucocorticoid steroid hormone and a metabolic intermediate in the biosynthesis of cortisol, an essential hormone in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxy Cortisol-d7 involves the incorporation of deuterium atoms into the 11-Deoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
11-Deoxy Cortisol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through the action of 11β-hydroxylase.
Reduction: Reduction of the keto group to form hydroxyl derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include cortisol, hydroxyl derivatives, and various substituted steroids. These products have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
11-Deoxy Cortisol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in steroidogenesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the development of diagnostic assays and quality control of pharmaceutical products
Wirkmechanismus
11-Deoxy Cortisol-d7 exerts its effects by acting as a precursor in the biosynthesis of cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase. The molecular targets include glucocorticoid receptors, where it binds and modulates the expression of specific genes involved in stress response, immune function, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Deoxycorticosterone: Another glucocorticoid precursor with mineralocorticoid activity.
Cortodoxone: A similar compound with glucocorticoid activity but less potent than cortisol.
Cortexolone: A compound with anti-androgenic properties used in dermatological applications
Uniqueness
11-Deoxy Cortisol-d7 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various analytical techniques. This makes it an invaluable tool in research and industrial applications where accurate measurement of steroid hormones is crucial .
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D,12D2 |
InChI-Schlüssel |
WHBHBVVOGNECLV-KTSRNIKZSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
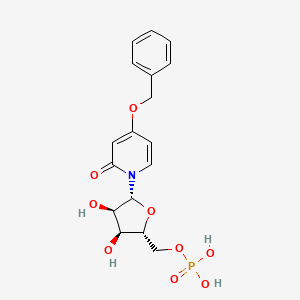
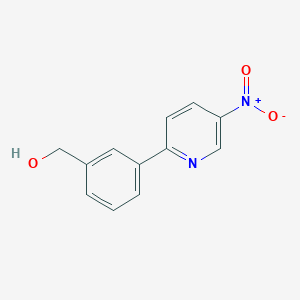
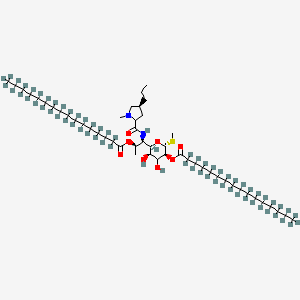
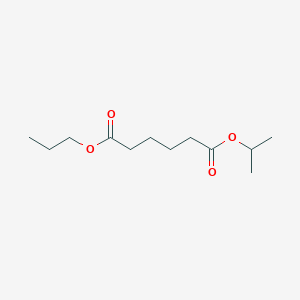
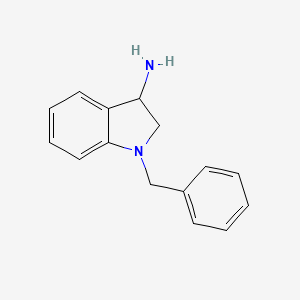
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
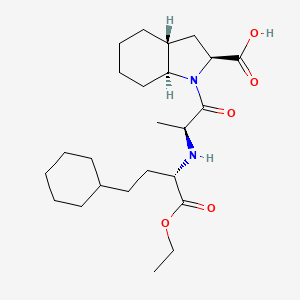


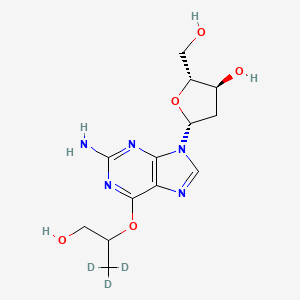
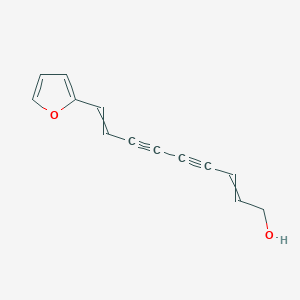
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
